PROTAC Degradation Efficiency: PEG6 Linker Outperforms PEG4 Linker in Direct Head-to-Head Comparison
In a systematic head-to-head comparison of PROTAC linker length optimization, a PROTAC construct employing a PEG6 linker demonstrated superior target protein degradation efficiency relative to the PEG4-linked analogue. The PEG6-containing PROTAC achieved a DC50 (half-maximal degradation concentration) value approximately 10-fold more potent than the PEG4-containing counterpart when evaluated against the same target protein and E3 ligase pairing [1]. This quantitative difference underscores that the six-unit PEG spacer provides the optimal conformational reach for productive ternary complex formation in this validated degradation system.
| Evidence Dimension | PROTAC Degradation Potency |
|---|---|
| Target Compound Data | DC50 ~ 10 nM (PEG6-linked PROTAC) |
| Comparator Or Baseline | DC50 ~ 100 nM (PEG4-linked PROTAC) |
| Quantified Difference | Approximately 10-fold improvement in DC50 for PEG6 vs PEG4 linker |
| Conditions | PROTAC degradation assay; identical target protein and E3 ligase ligands; linker length varied systematically from PEG4 to PEG8 |
Why This Matters
This 10-fold potency advantage directly informs linker selection: for targets where PEG6 falls within the optimal conformational window, selecting PEG4 may yield suboptimal degradation activity requiring higher dosing or failing to achieve sufficient target knockdown in cellular assays.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
